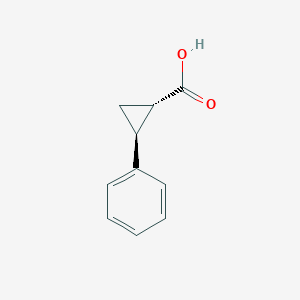
4-(2-hydroxyethoxy)-3-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with hydroxyethoxy and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with ethylene glycol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the hydroxyethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-hydroxyethoxy)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxyethoxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The nitrile group can also participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxyethoxy)-2-methoxybenzonitrile
- 4-(2-Hydroxyethoxy)-3-ethoxybenzonitrile
- 4-(2-Hydroxyethoxy)-3-methylbenzonitrile
Uniqueness
4-(2-Hydroxyethoxy)-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyethoxy and methoxy groups enhances its solubility and reactivity compared to similar compounds .
属性
CAS 编号 |
932909-10-9 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)

